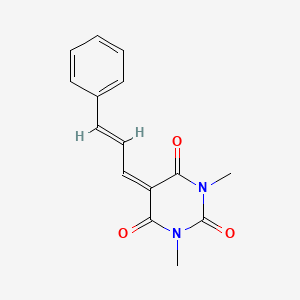

1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Barbituric acid derivatives are a class of compounds that have been extensively studied for their sedative and hypnotic properties. 1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione is one of the most commonly used barbituric acid derivatives in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1,3-dimethylpyrimidine-2,4,6-trione derivatives has been a subject of interest due to their wide range of biological activities. An efficient synthesis method has been developed for these compounds, which includes treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in the presence of a catalyst. This method demonstrates the compounds' ability to freely rotate around the bond linking two heterocyclic moieties, some of which show binding properties with the milk protein β-lactoglobulin (Sepay et al., 2016). Additionally, a catalyst-free synthesis of diversified 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones highlights a simple and eco-friendly approach, emphasizing the importance of such compounds in pharmaceutical research (Brahmachari & Nayek, 2017).

Molecular Interactions and Optical Properties

Studies on pyrimidine derivatives, including 1,3-dimethylpyrimidine-2,4,6-trione, have shown significant interest in their electronic, linear, and nonlinear optical properties. These properties are crucial for applications in medicine and nonlinear optics. For example, an investigation into thiopyrimidine derivatives reveals their potential in optoelectronic applications due to their considerable nonlinear optical character (Hussain et al., 2020). Another study highlights the synthesis and tautomerism of 1,3-dimethylpyrimidine-2,4,6-trione s-triazinyl hydrazine/hydrazone derivatives, focusing on their wide range of biological activities and providing insights into their structural properties (Sharma et al., 2017).

Potential Pharmacological Applications

While directly related pharmacological applications of 1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione are not detailed in the available literature, the structural and functional studies of its derivatives provide a foundation for potential therapeutic applications. For instance, the aggregation-induced emission properties of 5-(benzylidene)pyrimidine-2,4,6-triones offer prospects for developing new luminescent materials for biological probes (Mendigalieva et al., 2022). Additionally, antimicrobial studies on pyrimidine pyrazole heterocycles, including 1,3-dimethyl-6-hydroxy-2,4-dioxo derivatives, suggest their usefulness in addressing bacterial and fungal infections (Kumar et al., 2014).

Propiedades

IUPAC Name |

1,3-dimethyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-16-13(18)12(14(19)17(2)15(16)20)10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVZBHMLVXKEEV-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC=CC2=CC=CC=C2)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(=C/C=C/C2=CC=CC=C2)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde](/img/structure/B2780354.png)

![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2780359.png)

![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2780362.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide](/img/structure/B2780363.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2780364.png)

![(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide](/img/structure/B2780371.png)

![8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780372.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2780373.png)